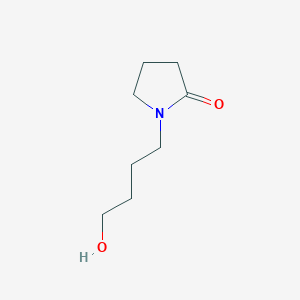
1-(4-Hydroxybutyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxybutyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a hydroxybutyl group attached to the nitrogen atom of the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
The synthesis of 1-(4-Hydroxybutyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxybutylamine with succinic anhydride, followed by cyclization to form the pyrrolidinone ring. The reaction conditions typically involve heating the reactants in the presence of a suitable solvent, such as toluene or xylene, and a catalyst, such as p-toluenesulfonic acid .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
1-(4-Hydroxybutyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the carbonyl group can yield a secondary alcohol .
科学的研究の応用
1-(4-Hydroxybutyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for the treatment of neurological disorders and infectious diseases.
作用機序
The mechanism of action of 1-(4-Hydroxybutyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or ion channels. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects. Additionally, it may modulate the activity of neurotransmitter receptors in the brain, contributing to its potential use in treating neurological disorders.
類似化合物との比較
1-(4-Hydroxybutyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: Lacks the hydroxybutyl group and has different biological activities and chemical properties.
1-(4-Hydroxybutyl)pyrrolidin-2,5-dione: Contains an additional carbonyl group, which affects its reactivity and biological activity.
4-Hydroxybutylamine: The precursor to this compound, with different chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activities compared to its analogs.
特性
CAS番号 |
20655-83-8 |
|---|---|
分子式 |
C8H15NO2 |
分子量 |
157.21 g/mol |
IUPAC名 |
1-(4-hydroxybutyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H15NO2/c10-7-2-1-5-9-6-3-4-8(9)11/h10H,1-7H2 |
InChIキー |
NTAXRVFLZTVUIN-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)CCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


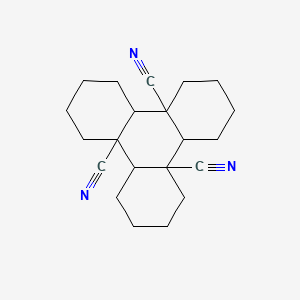

![(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14714892.png)

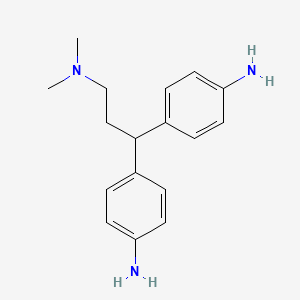
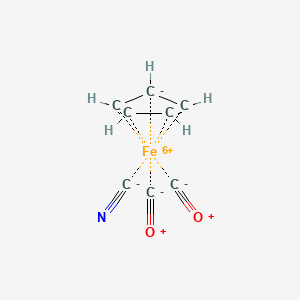
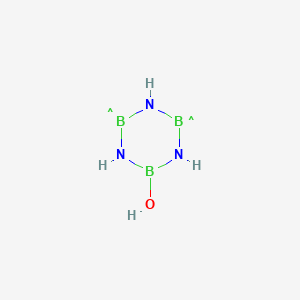
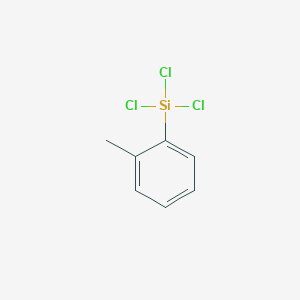
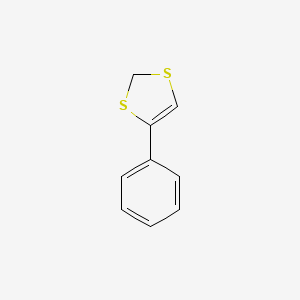
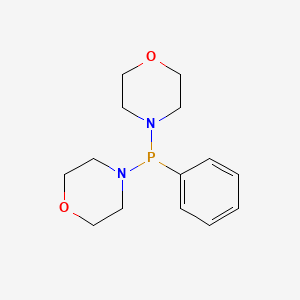
![2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]-](/img/structure/B14714927.png)



